molecular formula C24H25N3O3 B3008011 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 898416-79-0

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No. B3008011
CAS RN: 898416-79-0
M. Wt: 403.482
InChI Key: RAGJGWAXYSPOSM-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.
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Scientific Research Applications

Understanding Orexin Receptor Blockade

A study focusing on orexins, peptides significant in wakefulness maintenance, demonstrates the role of orexin-1 (OX1R) and orexin-2 (OX2R) receptors in sleep-wake modulation. The research highlighted how pharmacological blockade of these receptors, particularly OX2R, can initiate and prolong sleep. This finding underscores the potential of targeting orexin receptors for sleep disorders treatment, showcasing the application of related compounds in understanding neurotransmission and sleep regulation mechanisms Dugovic et al., 2009.

Isoquinoline Derivatives and Cardiovascular Applications

Isoquinoline derivatives, as explored in various studies, exhibit anti-arrhythmic actions and affect coronary circulation. Such compounds can be used in treating heart rhythm disorders, illustrating the broad therapeutic potential of isoquinoline derivatives in cardiovascular medicine Wienecke et al., 2005.

Synthesis of Tetrahydroisoquinolinones

The synthesis of new tetrahydroisoquinolinones incorporating pharmacologically interesting fragments highlights the chemical versatility of isoquinoline derivatives. These compounds, designed through diastereoselective reactions, open pathways to creating new drugs with potential antibacterial, antifungal, and anticancer properties Kandinska et al., 2006.

Pro-Drug Development for Hypoxic Tumors

Research on nitrofuranylmethyl derivatives of anticancer drugs presents a strategy for developing pro-drugs that release therapeutic agents selectively in hypoxic solid tumors. This approach leverages the unique environment of tumor sites for targeted drug delivery, signifying a novel application of furan-isoquinoline derivatives in oncology Berry et al., 1997.

Tyrosinase Inhibition for Therapeutic Applications

A study on the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides underlines their potential as potent tyrosinase inhibitors. These compounds, with lower IC50 values than the standard kojic acid, present a promising avenue for treating conditions associated with melanin overproduction, such as hyperpigmentation disorders. This exemplifies the application of isoquinoline and furan derivatives in developing skin care therapeutics Dige et al., 2019.

Mechanism of Action

Target of Action

The primary target of this compound, also known as DIMN , is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor is most important for regulating gene expression in cells and plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

DIMN acts as an androgen receptor antagonist This can inhibit the growth of androgen-dependent cells and can also promote the growth of cells that express the androgen receptor .

Pharmacokinetics

It is known to be soluble in dmso , which suggests it may have good bioavailability

Result of Action

The result of DIMN’s action is the suppression of growth in both androgen-dependent and androgen-independent prostate cancer cell lines that express the androgen receptor . This suggests it could potentially be used as a therapeutic agent in the treatment of prostate cancer.

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-6-4-9-20(14-17)26-24(29)23(28)25-15-21(22-10-5-13-30-22)27-12-11-18-7-2-3-8-19(18)16-27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGJGWAXYSPOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide

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